molecular formula C24H19N3O4S B2877200 N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902556-81-4

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2877200
CAS RN: 902556-81-4
M. Wt: 445.49
InChI Key: GVFZCDUETPOZME-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a fascinating chemical compound with diverse applications in scientific research. Its unique structure offers potential in drug discovery, material science, and catalysis studies, showcasing its versatility and promising future prospects.


Molecular Structure Analysis

The molecular structure of this compound has been designed to favor π-π stacking and π-delocalization within self-assembled architectures . This suggests that the compound has a planar structure conducive to stacking, which is a common feature in many organic semiconductors.

Scientific Research Applications

Synthesis and Structural Studies

Compounds related to the formula often involve complex syntheses and crystallographic studies to elucidate their structure. For instance, research on similar pyrimidine derivatives includes detailed crystallographic analysis to understand their molecular conformation. Such studies provide insights into the compound's potential interactions with biological targets or materials (S. Subasri et al., 2017). These insights are crucial for tailoring compounds for specific scientific applications, such as drug design or material science.

Biological Activities

Several compounds within the family of pyrimidine derivatives exhibit notable biological activities. For example, thienopyrimidine compounds have been synthesized and tested for their antimicrobial activity, showing potential as therapeutic agents against various bacterial and fungal infections (Nagaraju Kerru et al., 2019). This type of research is fundamental in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid, followed by benzyl protection of the resulting amide and subsequent acetylation of the secondary amine.", "Starting Materials": [ "2-furylmethylamine", "2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "benzyl chloride", "triethylamine", "acetic anhydride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid in dichloromethane using triethylamine as a catalyst to form N-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetamide.", "Step 2: Protection of the amide nitrogen with benzyl chloride in the presence of triethylamine in dichloromethane to form N-benzyl-N-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetamide.", "Step 3: Acetylation of the secondary amine with acetic anhydride in diethyl ether using sodium bicarbonate as a base to form N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 4: Purification of the final product by recrystallization from a mixture of diethyl ether and water, followed by drying under vacuum." ] }

CAS RN

902556-81-4

Product Name

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C24H19N3O4S

Molecular Weight

445.49

IUPAC Name

N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28)

InChI Key

GVFZCDUETPOZME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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